molecular formula C16H20O7 B14305324 Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate CAS No. 117720-81-7

Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate

Cat. No.: B14305324
CAS No.: 117720-81-7
M. Wt: 324.32 g/mol
InChI Key: AQDYKIRSJAJBHM-UHFFFAOYSA-N
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Description

Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a methoxyphenyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (acetyloxy)(4-methoxyphenyl)propanedioate typically involves the esterification of diethyl propanedioate with 4-methoxyphenol in the presence of acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and diols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (acetyloxy)(4-methoxyphenyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The methoxyphenyl group can participate in aromatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A similar ester with two ethyl ester groups and a central methylene group.

    Diethyl 4-methoxyphenyl phosphate: Contains a methoxyphenyl group but differs in its phosphate ester structure.

Uniqueness

Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate is unique due to the presence of both acetyloxy and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it versatile for various synthetic and research applications .

Properties

CAS No.

117720-81-7

Molecular Formula

C16H20O7

Molecular Weight

324.32 g/mol

IUPAC Name

diethyl 2-acetyloxy-2-(4-methoxyphenyl)propanedioate

InChI

InChI=1S/C16H20O7/c1-5-21-14(18)16(23-11(3)17,15(19)22-6-2)12-7-9-13(20-4)10-8-12/h7-10H,5-6H2,1-4H3

InChI Key

AQDYKIRSJAJBHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)(C(=O)OCC)OC(=O)C

Origin of Product

United States

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